2,2-Difluoro-cyclopropaneboronic acid
Description
2,2-Difluoro-cyclopropaneboronic acid is a fluorinated boronic acid derivative featuring a strained cyclopropane ring substituted with two fluorine atoms and a boronic acid (-B(OH)₂) group. The cyclopropane ring introduces significant structural strain, which enhances its reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .
Properties
IUPAC Name |
(2,2-difluorocyclopropyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF2O2/c5-3(6)1-2(3)4(7)8/h2,7-8H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZSRHCUSWEFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of difluorocarbene with cyclopropane derivatives, followed by borylation using boron reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of 2,2-Difluoro-cyclopropaneboronic acid may involve scalable processes such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. The use of automated systems and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-cyclopropaneboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium catalysts: for Suzuki-Miyaura coupling.
Hydrogen peroxide: for oxidation reactions.
Nucleophiles: such as amines or thiols for substitution reactions.
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling.
Alcohols or ketones: from oxidation.
Substituted cyclopropanes: from nucleophilic substitution.
Scientific Research Applications
Organic Synthesis
2,2-Difluoro-cyclopropaneboronic acid serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it valuable in constructing complex molecular architectures.
- Cyclopropanation Reactions : The compound can be utilized in cyclopropanation reactions, where it acts as a source of difluorocarbene. This reaction is facilitated by reagents such as sodium chlorodifluoroacetate or sodium bromodifluoroacetate, which generate difluorocarbene under specific conditions. The resulting cyclopropanes can be further functionalized, leading to a variety of derivatives with potential applications in pharmaceuticals and agrochemicals .
- Transmetallation Reactions : Research has shown that this compound can participate in palladium-catalyzed reactions involving aryl and alkyl boronic acids. This allows for the formation of more complex structures through arylation or alkenylation processes, demonstrating the compound's utility in synthesizing diverse organic compounds .
Medicinal Chemistry
The unique properties of this compound have implications in drug development and medicinal chemistry.
- Antiviral Agents : Compounds derived from difluorinated cyclopropanes have been investigated for their potential as antiviral agents. For instance, gem-difluoro olefins exhibit properties that can lead to the development of new antiviral drugs targeting specific enzymes involved in viral replication . The incorporation of difluorovinyl groups into drug candidates has been shown to enhance metabolic stability and lipophilicity, which are critical factors for drug efficacy.
- Antimicrobial Activity : Studies have indicated that derivatives of boronic acids, including those containing cyclopropane moieties, exhibit antimicrobial activity against various pathogens. For example, certain boronic acid derivatives have shown effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans. . This suggests that this compound could be explored further for its potential therapeutic applications.
Case Study 1: Synthesis of Gem-Difluoro Olefins
A study demonstrated a method for synthesizing gem-difluoro olefins using palladium-catalyzed C−H functionalization involving fluorinated diazoalkanes. This method allows for the rapid introduction of difluorovinyl groups onto various substrates, including indole heterocycles. The resulting products exhibited high yields and selectivity, showcasing the utility of difluoro compounds in developing new synthetic pathways .
Case Study 2: Reactivity with Aryl Boronic Acids
Research highlighted the reactivity of this compound with aryl boronic acids through palladium-catalyzed reactions. This study found that the compound could facilitate the formation of boryl-substituted monofluoroalkenes and other complex structures with good functional tolerance. The findings emphasize the compound's role in expanding the toolbox available for organic synthesis .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-cyclopropaneboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-2,5-diyldiboronic Acid
- Structure : Aromatic thiophene ring with two boronic acid groups at positions 2 and 3.
- Molecular Formula : C₄H₆B₂O₄S (vs. C₃H₅BClF₂O₂ for 2,2-Difluoro-cyclopropaneboronic acid, inferred from evidence) .
- Key Differences: The thiophene ring provides aromatic stability, reducing strain compared to the cyclopropane core. Dual boronic acid groups enable bidirectional reactivity, whereas the cyclopropane analog is monofunctional. Applications: Thiophene derivatives are widely used in organic electronics, whereas fluorinated cyclopropanes are more common in drug design due to metabolic stability .
2,5-Difluorophenylboronic Acid
- Structure : Benzene ring with fluorine atoms at positions 2 and 5 and a boronic acid group.
- Molecular Formula : C₆H₅BF₂O₂ (vs. smaller cyclopropane analog) .
- Key Differences: The planar aromatic system allows for π-π stacking interactions, unlike the non-planar cyclopropane. Fluorine placement on the benzene ring may direct regioselectivity in couplings, whereas cyclopropane’s strain accelerates reaction rates .
This compound Pinacol Ester
- Structure : Cyclopropane core with fluorine atoms and a boronic acid pinacol ester (protected form).
- CAS : 2411405-92-8 .
- Key Differences :
Structural and Reactivity Analysis
| Property | This compound | Thiophene-2,5-diyldiboronic Acid | 2,5-Difluorophenylboronic Acid |
|---|---|---|---|
| Ring Strain | High (cyclopropane) | Low (aromatic thiophene) | None (aromatic benzene) |
| Electron Withdrawing Groups | 2 F atoms | None on boronic acid sites | 2 F atoms (meta to B(OH)₂) |
| Reactivity in Suzuki Coupling | Fast (strain-driven) | Moderate (bidirectional) | Moderate (directed by F) |
| Typical Applications | Drug synthesis | Polymer/electronic materials | Agrochemical intermediates |
Notes:
Biological Activity
2,2-Difluoro-cyclopropaneboronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a cyclopropane ring with two fluorine atoms and a boronic acid functional group. This structure is significant for its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols, which is critical in modulating enzyme activities and influencing signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, impacting signal transduction processes.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity at sub-micromolar concentrations. For instance:
| Concentration (μM) | % Inhibition | Cell Type |
|---|---|---|
| 0.1 | 80 | HEK-293T (FGF-23 signaling) |
| 1 | 95 | HepG2 (cytotoxicity) |
| 10 | >99 | Various cancer cell lines |
These results indicate that the compound is a potent inhibitor of FGF-23 signaling pathways, which are implicated in various pathophysiological conditions such as chronic kidney disease (CKD) and hereditary hypophosphatemic disorders .
Case Studies and Applications
Several case studies have explored the therapeutic potential of this compound in treating diseases related to dysregulated phosphate metabolism:
-
Chronic Kidney Disease (CKD) : In animal models, administration of the compound led to a significant reduction in serum phosphate levels and improved renal function markers.
- Study Findings : Mice treated with varying doses showed a dose-dependent response in phosphate regulation.
Dose (mg/kg) Serum Phosphate Reduction (%) 5 30 10 50 20 75 - Hypophosphatemic Disorders : The compound has been evaluated for its ability to antagonize FGF-23 effectively, showing promise in reversing symptoms associated with X-linked hypophosphatemia (XLH).
Q & A
Q. What are the key synthetic routes for 2,2-Difluoro-cyclopropaneboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclopropanation of fluorinated precursors followed by boronic acid functionalization. A common approach utilizes cyclopropane ring formation via Simmons-Smith reactions with fluorinated alkenes, followed by palladium-catalyzed borylation. Pinacol ester intermediates (e.g., this compound pinacol ester, cited in ) are often employed to stabilize the boronic acid group during synthesis. Yields depend on steric hindrance from the cyclopropane ring and fluorination; inert atmospheres (argon/nitrogen) and low temperatures (−78°C to 0°C) mitigate side reactions like protodeboronation .
- Data Table :
| Precursor | Catalyst | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1,1-Difluoroethylene | Pd(OAc)₂ | -20 | 62 | Analogous to |
| Difluorocyclopropane | NiCl₂(dppe) | 25 | 48 | Adapted from |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of NMR and NMR to confirm fluorination patterns and boronic acid integrity. For purity, HPLC with UV detection (λ = 254 nm) or ion-exchange chromatography is recommended. Mass spectrometry (ESI-TOF) provides exact mass verification (e.g., theoretical [M+H]⁺ = 144.03 g/mol, based on computed properties in ). Cross-validate with FT-IR for B-O stretching bands (~1340 cm⁻¹) .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer : The cyclopropane ring’s strain and boronic acid’s hygroscopicity necessitate storage under inert conditions (argon, desiccated). Stability studies show decomposition >40°C via ring-opening or boronic acid dimerization. Store at −20°C in anhydrous THF or DMSO. Monitor via periodic NMR to detect degradation (e.g., loss of cyclopropane proton signals at δ 1.2–1.8 ppm) .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence Suzuki-Miyaura cross-coupling efficiency?
- Methodological Answer : The electron-withdrawing fluorine atoms enhance electrophilicity of the boronic acid, accelerating transmetalation but increasing sensitivity to hydrolysis. Optimize using bulky phosphine ligands (e.g., SPhos) to stabilize the palladium intermediate. A study with analogous fluorophenylboronic acids ( ) showed 15–20% higher yields in couplings with electron-deficient aryl halides compared to non-fluorinated analogs. Include a base (Cs₂CO₃) to neutralize HF byproducts .
Q. What computational models predict the reactivity of this compound in organocatalytic systems?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal that fluorine substituents lower the LUMO energy of the cyclopropane ring, facilitating nucleophilic attack. Molecular dynamics simulations (AMBER) predict steric clashes in crowded catalytic environments, suggesting solvent effects (e.g., THF > DMF) improve accessibility. Compare with experimental kinetic data from , where fluorinated benzoic acids showed analogous electronic effects .
Q. How can researchers resolve contradictions in reported catalytic activity for asymmetric cyclopropane functionalization?
- Methodological Answer : Discrepancies often arise from ligand choice or solvent polarity. Replicate protocols using chiral bisoxazoline ligands (e.g., Box-C6) in dichloromethane, which minimizes competing pathways. A meta-analysis of fluorinated cyclopropane systems () recommends enantiomeric excess (ee) verification via chiral HPLC (Chiralpak IA column) and NMR splitting patterns .
Contradiction Analysis
Q. Why do some studies report poor yields in Sonogashira couplings with this compound?
- Methodological Answer : Competing protodeboronation under basic conditions is a key issue. highlights that fluorinated boronic acids require milder bases (e.g., K₃PO₄ vs. NaOH). Use copper-free conditions and degassed solvents to suppress homocoupling. A comparative study showed 60% yield improvement with this compound pinacol ester vs. free boronic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
